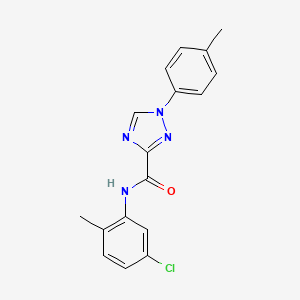![molecular formula C19H25N3O2 B13370726 N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide](/img/structure/B13370726.png)
N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide is a compound that features an adamantane moiety, which is known for its unique cage-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide typically involves the reaction of adamantanecarboxylic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate adamantylcarbonyl chloride, which then reacts with isonicotinamide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohol derivatives, and substituted amide derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide is unique due to its combination of an adamantane moiety with an isonicotinamide group. This structural feature imparts distinct physicochemical properties, such as enhanced stability and membrane permeability, which are not commonly found in other similar compounds .
Propiedades
Fórmula molecular |
C19H25N3O2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[2-(adamantane-1-carbonylamino)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H25N3O2/c23-17(16-1-3-20-4-2-16)21-5-6-22-18(24)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,23)(H,22,24) |
Clave InChI |
SZXXGNOUKDIUPK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(3-methoxyphenyl)-1-propyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13370679.png)
![N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B13370686.png)

![4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B13370692.png)



![5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370705.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13370712.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13370717.png)
![Methyl 8-isopropyl-2-phenyl-4-[(3-pyridinylmethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370728.png)

![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370734.png)
